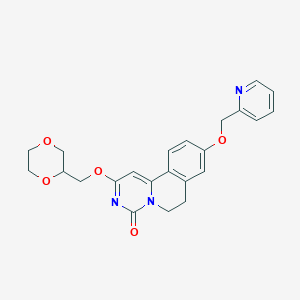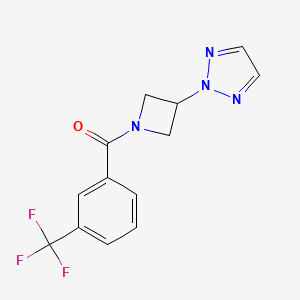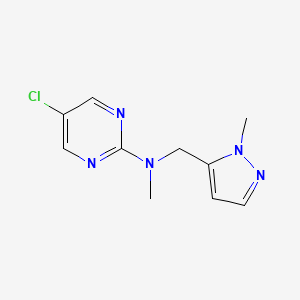
(4-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of complex molecules like this compound involves multi-step chemical reactions, starting from simpler molecules to achieve the desired structure. For instance, a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, demonstrating the intricate processes involved in synthesizing heterocyclic compounds with potential bioactivity (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized using various spectroscopic techniques and X-ray crystallography. These methods provide insights into the conformation, bonding, and overall geometry of the molecule. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, highlighting the importance of structural characterization in understanding the properties and potential reactivity of these compounds (Eckhardt et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds often include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. These reactions are crucial for modifying the chemical structure to enhance biological activity or to introduce functional groups that improve pharmacokinetic properties. The synthesis and biological evaluation of different derivatives of related compounds provide insight into the chemical reactivity and potential applications of these molecules in medicinal chemistry (Ansari et al., 2017).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are essential for its formulation and application. These properties are influenced by the molecular structure and can be studied using thermal analysis, solubility tests, and crystallography. For instance, the crystal structure and Hirshfeld surface analysis of a hydrochloride salt of a related compound revealed insights into its intermolecular interactions, which can affect its solubility and stability (Ullah & Stoeckli-Evans, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are central to the pharmacological potential of heterocyclic compounds. These properties are often studied through computational chemistry, including molecular docking and quantum chemical calculations, to predict how the compound interacts with specific receptors or enzymes. Research on similar compounds has shown that molecular docking can identify potential interactions with biological targets, suggesting a method for predicting the bioactivity of new compounds (Mehta et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClFN4O/c1-18-5-6-19(27)15-24(18)30-11-13-31(14-12-30)25-21-16-20(28)7-8-23(21)29-17-22(25)26(33)32-9-3-2-4-10-32/h5-8,15-17H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDKBMUPQUCJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)


![N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2481226.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)


![Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2481234.png)
![1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2481236.png)

